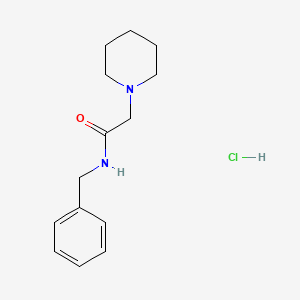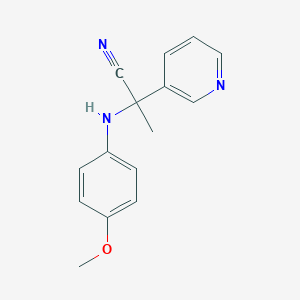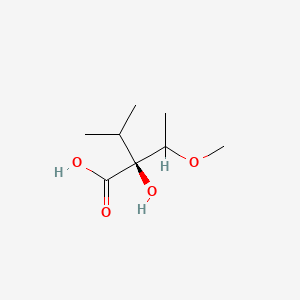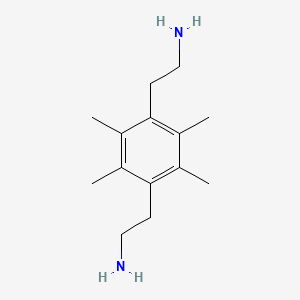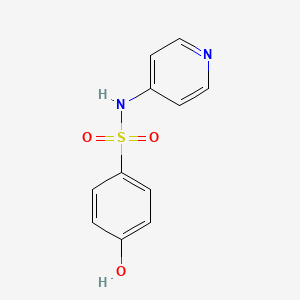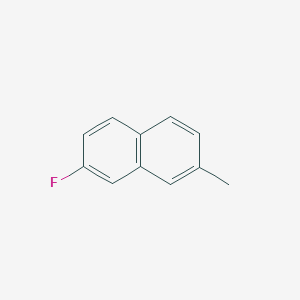
2-Fluoro-7-methylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-7-methylnaphthalene is an organic compound that belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of a fluorine atom and a methyl group attached to the naphthalene ring. It is used in various scientific research applications, particularly in the field of organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-7-methylnaphthalene typically involves halogen exchange reactions. One common method starts with 2-bromomethyl-7-methylnaphthalene. This compound is treated with a source of nucleophilic fluoride, such as cesium fluoride, in a polar aprotic solvent like acetonitrile. The reaction is often carried out in the presence of a quaternary ammonium salt to enhance the solubility of cesium fluoride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling fluorine-containing reagents.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-7-methylnaphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.
Common Reagents and Conditions
Substitution: Cesium fluoride in acetonitrile for halogen exchange.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Various substituted naphthalenes depending on the nucleophile.
Oxidation: 2-Fluoro-7-methylbenzoic acid or 2-Fluoro-7-methylbenzaldehyde.
Reduction: this compound derivatives with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-7-methylnaphthalene is used in several scientific research applications:
Organic Chemistry: As a standard in gas chromatography and for studying reaction mechanisms.
Material Science: In the synthesis of advanced materials with specific electronic properties.
Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.
Environmental Science: Used in studies related to the behavior of polycyclic aromatic hydrocarbons in the environment.
Wirkmechanismus
The mechanism of action of 2-Fluoro-7-methylnaphthalene in chemical reactions involves the interaction of its functional groups with various reagents. The fluorine atom, being highly electronegative, can influence the reactivity of the compound by stabilizing or destabilizing reaction intermediates. This can affect the overall reaction pathway and the products formed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoromethylnaphthalene: Similar structure but lacks the methyl group at the 7-position.
7-Methylnaphthalene: Similar structure but lacks the fluorine atom.
2,7-Dimethylnaphthalene: Contains two methyl groups but no fluorine atom.
Uniqueness
2-Fluoro-7-methylnaphthalene is unique due to the presence of both a fluorine atom and a methyl group on the naphthalene ring. This combination of substituents can lead to distinct chemical properties and reactivity compared to other similar compounds. The fluorine atom can significantly alter the electronic properties of the molecule, making it useful in specific applications where such properties are desired.
Eigenschaften
CAS-Nummer |
29885-92-5 |
|---|---|
Molekularformel |
C11H9F |
Molekulargewicht |
160.19 g/mol |
IUPAC-Name |
2-fluoro-7-methylnaphthalene |
InChI |
InChI=1S/C11H9F/c1-8-2-3-9-4-5-11(12)7-10(9)6-8/h2-7H,1H3 |
InChI-Schlüssel |
OADSLVMMAKKKFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C=CC(=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-diethylethanamine;[[(2R,3S,5R)-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13747797.png)
![1-methyl-3-(2-methylcyclopropyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13747804.png)
